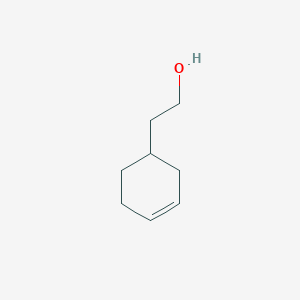

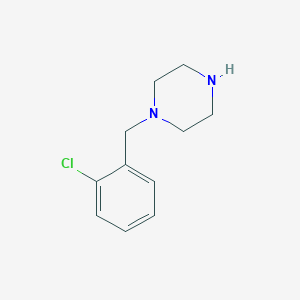

2-(1-Methylpiperidin-2-yl)ethanamine

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

Synthesis Analysis

The synthesis of compounds related to 2-(1-Methylpiperidin-2-yl)ethanamine involves various strategies. For instance, the synthesis of Schiff bases derived from 2-(piperidin-4-yl)ethanamine was achieved through a dehydration reaction with corresponding aldehydes, yielding high yields and monitored by UV-Visible and FTIR spectroscopy . Similarly, 1-(4-diarylmethylpiperazine-1-yl)-2-(1H-indol-3-yl)ethane-1,2-dione derivatives were synthesized by acylating 1-diarylmethylpiperazine with 2-(1H-indol-3-yl)-2-oxoacetyl chloride . These methods demonstrate the versatility in synthesizing piperidine derivatives, which could be adapted for the synthesis of 2-(1-Methylpiperidin-2-yl)ethanamine.

Molecular Structure Analysis

The molecular structures of synthesized compounds are typically confirmed using various spectroscopic techniques. In the case of the Schiff bases, 1H and 13C NMR, FTIR, UV-Vis, MS, EA, EDS, and TG-derived physical measurements were used . For the anticancer activity study, the structures of the synthesized derivatives were confirmed by 1H NMR, IR, mass spectra, and elemental analysis . These techniques are crucial for determining the structure of 2-(1-Methylpiperidin-2-yl)ethanamine and its derivatives.

Chemical Reactions Analysis

The reactivity of synthesized compounds can be explored through their interactions with various reagents. For example, the Schiff bases showed good antioxidant activity and were evaluated for their antimicrobial activities against several types of bacteria . The anticancer derivatives were evaluated for their antiproliferative activities against various cancer cell lines . These studies suggest that 2-(1-Methylpiperidin-2-yl)ethanamine derivatives could also be tested for similar biological activities.

Physical and Chemical Properties Analysis

The physical and chemical properties of compounds are often characterized by their behavior in different states. The crystal structures of methane-1,1-diphosphonic acid derivatives of heterocyclic amines, including piperidine derivatives, were determined to understand their molecular organization and crystal-packing preferences . The solution behavior of these compounds was also studied using NMR, revealing the role of topochemistry for the stereodynamics in solution . These analyses are essential for understanding the properties of 2-(1-Methylpiperidin-2-yl)ethanamine.

Applications De Recherche Scientifique

DNA Interaction and Cytotoxicity Studies

Cu(II) complexes of certain tridentate ligands, including a variant of 2-(1-Methylpiperidin-2-yl)ethanamine, have demonstrated notable DNA binding propensity and minor structural changes in calf thymus DNA, suggesting potential applications in genetic studies and therapeutic interventions. These complexes also exhibit cytotoxicity against various cancer cell lines, which might be of interest in cancer research and drug development (Kumar et al., 2012).

Catalytic Applications in Organic Synthesis

Various complexes containing ligands structurally similar to 2-(1-Methylpiperidin-2-yl)ethanamine have been used as catalysts in the methoxycarbonylation of olefins, indicating their utility in organic synthesis and potentially in industrial applications. These complexes have shown variations in catalytic behavior based on their structural composition and the type of olefin used (Zulu et al., 2020).

Kinetic and Mechanistic Studies in Hydrogenation Reactions

Nickel(II) complexes involving ligands akin to 2-(1-Methylpiperidin-2-yl)ethanamine have been synthesized and characterized. These complexes have been utilized to study the kinetics and mechanisms of transfer hydrogenation of ketones, which is an essential reaction in producing various chemicals and pharmaceuticals (Kumah et al., 2019).

Inhibition of Mild Steel Corrosion

Certain Schiff base complexes of Cd(II) prepared with ligands structurally related to 2-(1-Methylpiperidin-2-yl)ethanamine have exhibited corrosion inhibition properties on mild steel surfaces, which could be significant in materials science, especially in preventing corrosion in industrial applications (Das et al., 2017).

Safety and Hazards

Sigma-Aldrich sells this product “as-is” and makes no representation or warranty whatsoever with respect to this product . The buyer assumes responsibility to confirm product identity and/or purity . For safety data sheet and more detailed safety information, please refer to the manufacturer’s instructions .

Propriétés

IUPAC Name |

2-(1-methylpiperidin-2-yl)ethanamine |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H18N2/c1-10-7-3-2-4-8(10)5-6-9/h8H,2-7,9H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JHOVBQVZOXCQSI-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCCCC1CCN |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H18N2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00405718 |

Source

|

| Record name | 2-(1-methylpiperidin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

142.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-(1-Methylpiperidin-2-yl)ethanamine | |

CAS RN |

18128-28-4 |

Source

|

| Record name | 2-(1-methylpiperidin-2-yl)ethanamine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00405718 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.